5'-Bromospiro[cyclohexane-1,3'-indole]
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Overview
Description
5’-Bromospiro[cyclohexane-1,3’-indole] is a chemical compound with the molecular formula C13H14BrN and a molecular weight of 264.16 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods reported for the synthesis of 5’-Bromospiro[cyclohexane-1,3’-indole] involves the reaction of N-halosaccharins with isatin in the presence of SiO2 . This method is known for its efficiency and the high purity of the resulting compound.
Industrial Production Methods
Industrial production methods for 5’-Bromospiro[cyclohexane-1,3’-indole] are not widely documented.
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[cyclohexane-1,3’-indole] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 5’-Bromospiro[cyclohexane-1,3’-indole] include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5’-Bromospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5’-Bromospiro[cyclohexane-1,3’-indoline]: A closely related compound with a similar structure but different chemical properties.
5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one: Another similar compound with a different functional group.
Properties
IUPAC Name |
5'-bromospiro[cyclohexane-1,3'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOHZWVJIZVSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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